molecular formula C10H9BrN2O2 B2563742 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1378260-23-1

7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No. B2563742
M. Wt: 269.098
InChI Key: OXCZOTDCDAMDRC-UHFFFAOYSA-N
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Description

“7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid” is a compound with the CAS Number: 1378260-23-1 . It has a molecular weight of 269.1 . The compound is a solid and is stored in dry conditions at 2-8°C .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The linear formula of “7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid” is C10H9BrN2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

“7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid” is a solid . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Evaluation of Bioactive Compounds

A study described the synthesis of benzo[d]imidazolyl tetrahydropyridine carboxylates, using a one-pot multi-component reaction involving 7-bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid derivatives. These compounds were evaluated for their anti-inflammatory, antioxidant, antibacterial, and antifungal activities, demonstrating appreciable activity against standard drugs, highlighting their potential in bioactive compound development (Anisetti & Reddy, 2017).

Structural Studies and Crystallography

Research on the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound closely related to 7-bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid, revealed significant insights. The study noted the crucial role of strong hydrogen bonds in the crystal packing of the compound, especially the involvement of co-crystallized water molecules (Yeong et al., 2018).

Development of Chemical Models

A convergent synthetic strategy starting from compounds including imidazole derivatives led to the preparation of models of the urocanase reaction. The study involved synthesizing isomers and investigating domino reactions, providing insights into the mechanism of enzymatic reactions and the stability of intermediate compounds (Winter & Rétey, 2006).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of compounds derived from 7-bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid. These compounds exhibited notable activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Reddy & Reddy, 2010), (Bassyouni et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

7-bromo-2-ethyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-8-12-7-4-5(10(14)15)3-6(11)9(7)13-8/h3-4H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCZOTDCDAMDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid

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